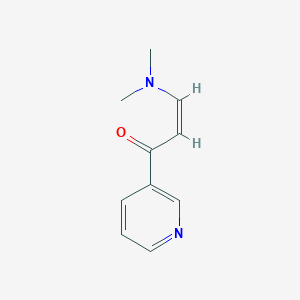

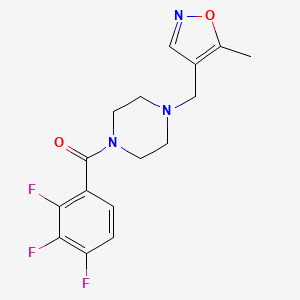

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

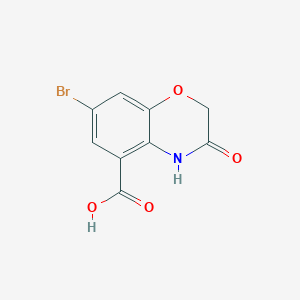

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

In the realm of organic synthesis, 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide and its related coumarin derivatives have been the subject of considerable interest. A notable method involves the reaction of dimethyl acetylenedicarboxylate with phenol derivatives under the mediation of triphenylphosphine, yielding highly functionalized 2-oxo-2H-chromenes (coumarins) in moderate yields. This process showcases an efficient route to synthesize functionally diverse coumarins, which are crucial in various biochemical applications (Yavari, Amiri, & Haghdadi, 2004).

Antioxidant Activity

New coumarin derivatives have been synthesized and evaluated for their antioxidant activity using methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These studies have revealed that certain synthesized coumarins exhibit antioxidant activities comparable to that of ascorbic acid, highlighting their potential as therapeutic agents in managing oxidative stress-related conditions (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Biological Activities

The exploration of biological activities of various 2-oxo-2H-chromene derivatives has led to the discovery of compounds with significant anti-lipid peroxidation activity. Notably, certain derivatives have shown to inhibit soybean lipoxygenase, a key enzyme in the inflammation process, thereby underscoring the potential of these compounds in developing anti-inflammatory agents (Vlachou, Balalas, Hadjipavlou-Litina, Litinas, & Douka, 2023).

Drug Metabolism Studies

Investigations into the metabolism of novel antiangiogenic agents have employed derivatives of 2-oxo-2H-chromene as model compounds. These studies have provided valuable insights into the metabolic pathways of such agents in vivo, including the identification of metabolites and the understanding of their pharmacokinetic profiles (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Environmental Sensing Applications

The development of molecular probes based on coumarin derivatives for the detection of carbonyl compounds in environmental samples represents another application area. These probes offer high sensitivity and specificity, enabling the accurate measurement of pollutants and providing a tool for environmental monitoring and assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPBUFMWBWUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)

![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)